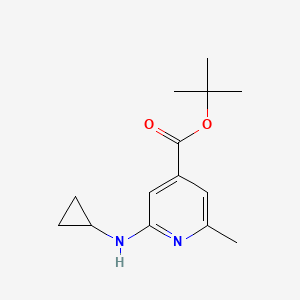

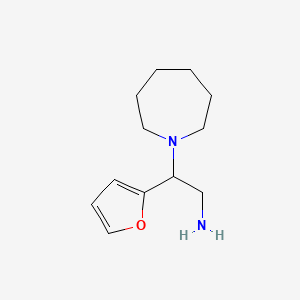

![molecular formula C16H13FN4O B2905055 5-Fluoro-2-({[3-(Pyrimidin-2-Yl)pyridin-2-Yl]amino}methyl)phenol CAS No. 1575392-43-6](/img/structure/B2905055.png)

5-Fluoro-2-({[3-(Pyrimidin-2-Yl)pyridin-2-Yl]amino}methyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Fluoro-2-({[3-(Pyrimidin-2-Yl)pyridin-2-Yl]amino}methyl)phenol is a chemical compound . It is a derivative of 2-aminopyrimidines .

Synthesis Analysis

The synthesis of this compound involves the selective fluorination of 4-substituted 2-aminopyrimidine derivatives with Selectfluor in the presence of Ag2CO3 . The substrates used are 4-aryl- or vinyl- or amine-substituted 2-aminopyrimidines . This method gives 4-substituted 5-fluoro-2-aminopyrimidines in fair to high yields with excellent regioselectivities .Molecular Structure Analysis

The molecular structure of this compound is derived from 2-aminopyrimidines . It contains a pyrimidin-2-yl group and a pyridin-2-yl group attached to an aminomethylphenol group .Chemical Reactions Analysis

In the synthesis process, 5-Fluoro-4-(pyridin-3-yl)-2-aminopyrimidine was transformed into 5-fluoro-N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine .Applications De Recherche Scientifique

Dual 5-HT6/5-HT2A Receptor Ligands with Pro-cognitive Properties

A virtual screening campaign targeting structurally novel compounds active at 5-HT6R identified a compound closely related to the query, demonstrating significant difference from known serotonin receptor ligands. Optimization led to a derivative with good brain/plasma concentration profile and the ability to reverse memory impairment, suggesting its potential in antipsychotic or antidepressant development with pro-cognitive properties (Staroń et al., 2019).

Reversible Test Strips for Ion Detection

A novel compound was synthesized for dual signalling chromogenic receptor purposes, showing reversible chromogenic response towards specific ions. This reversible optical switching was utilized in constructing test strips for detecting Al3+ as well as F-/AcO-, demonstrating the compound's application in colorimetric approaches for ion detection (Bhattacharyya et al., 2017).

Antagonists for Osteoporosis Treatment and Prevention

Compounds were identified as potent and selective antagonists of the αvβ3 receptor, showing promise in the treatment of osteoporosis. They exhibited excellent in vitro profiles and significant unbound fractions in human plasma, suggesting their utility in clinical development for osteoporosis treatment (Coleman et al., 2004).

Malaria Treatment and Prevention

JPC-3210 was selected as a lead compound for malaria treatment and prevention based on its superior in vitro antimalarial activity, lower cytotoxicity, and greater in vivo efficacy. This demonstrates the compound's potential in the development of new antimalarial drugs (Chavchich et al., 2016).

Fluoroionophores for Metal Detection

Fluoroionophores based on diamine-salicylaldehyde derivatives were developed to specifically chelate certain metal ions, indicating their applications in metal recognition and cellular metal staining. This represents an innovative approach to detecting metal ions in various settings (Hong et al., 2012).

Selective Chemo-sensing of Al3+ in Living Cells

Salicylaldehyde-based hydrazones were prepared and showed selective fluorescent "turn on" chemo-sensing towards Al3+, with potential applications in living cell imaging. This highlights the compound's relevance in biological and medical research (Rahman et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds have been known to target various enzymes and receptors, influencing their activity and resulting in various biological effects .

Mode of Action

It’s worth noting that similar compounds often interact with their targets by binding to active sites or allosteric sites, thereby modulating the activity of the target .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to a cascade of downstream effects .

Pharmacokinetics

Similar compounds often exhibit a range of adme properties, which can significantly impact their bioavailability .

Result of Action

Similar compounds have been known to induce a variety of molecular and cellular effects, depending on their targets and the specific biochemical pathways they influence .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 5-Fluoro-2-({[3-(Pyrimidin-2-Yl)pyridin-2-Yl]amino}methyl)phenol are not well documented in the literature. It is known that this compound is involved in the synthesis of fluorinated imatinib base

Cellular Effects

The cellular effects of this compound are not well studied. It is known that similar compounds can affect cell division and influence the expression of downstream signaling pathway proteins

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood. It is known that similar compounds can inhibit enzymes such as collagen prolyl-4-hydroxylase

Propriétés

IUPAC Name |

5-fluoro-2-[[(3-pyrimidin-2-ylpyridin-2-yl)amino]methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4O/c17-12-5-4-11(14(22)9-12)10-21-16-13(3-1-6-18-16)15-19-7-2-8-20-15/h1-9,22H,10H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVDOVJPKJLMHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCC2=C(C=C(C=C2)F)O)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

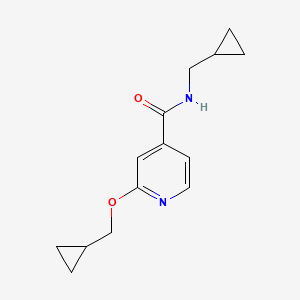

![Methyl {[6-({[(2-chloro-4-methylphenyl)amino]carbonyl}amino)-2-(4-fluorophenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2904978.png)

![N-benzyl-7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2904981.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)butyramide](/img/structure/B2904983.png)

![3-[(4-fluorobenzyl)amino]-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2904986.png)

![N-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2904987.png)

![N-(2,4-difluorophenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2904988.png)

![2-Amino-2-[3-(2-ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2904993.png)

![3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2904994.png)